

An In-depth Guide to the Pharmacokinetics and Pharmacodynamics of Ppp-AA

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Compound of Interest

Compound Name: **Ppp-AA**

Cat. No.: **B142962**

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Introduction

Ppp-AA is a first-in-class, orally administered, covalent inhibitor of Bruton's tyrosine kinase (BTK).^{[1][2]} BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, which is fundamental for the proliferation, differentiation, and survival of B-cells.^{[3][4]} In certain B-cell malignancies, this pathway is dysregulated, leading to uncontrolled cancer cell growth.^[4] **Ppp-AA** works by irreversibly binding to a specific cysteine residue (Cys-481) in the active site of BTK, effectively shutting down the signaling cascade that promotes malignant B-cell survival and proliferation.^{[3][4][5]} This targeted mechanism of action has made **Ppp-AA** a cornerstone therapy for various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).^{[6][7]}

Pharmacokinetics (PK)

The pharmacokinetic profile of **Ppp-AA** describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).

Absorption

Following oral administration, **Ppp-AA** is rapidly absorbed, with the time to reach maximum plasma concentration (T_{max}) typically occurring within 1 to 2 hours.^[8] The exposure to **Ppp-AA**, as measured by the area under the curve (AUC), increases proportionally with doses up to

840 mg per day.[9][10] While administration with a high-fat meal can increase exposure by less than two-fold, there are generally no food restrictions warranted.[8][10]

Distribution

Ppp-AA is extensively bound to human plasma proteins, with in vitro studies showing a reversible binding of 97.3%. [8] It has a large apparent volume of distribution at steady state (V_{d,ss}/F) of approximately 10,000 L, indicating extensive distribution into tissues.[8]

Metabolism

Ppp-AA is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP2D6.[8] This extensive metabolism results in a high first-pass effect.[8] Several metabolites are formed, with the most significant being a dihydrodiol derivative, PCI-45227.[8] This active metabolite has an inhibitory activity towards BTK that is approximately 15 times lower than that of the parent compound, **Ppp-AA**.[8]

Excretion

The elimination of **Ppp-AA** and its metabolites occurs mainly through the feces.[8][11][12] After a single oral dose of radiolabeled **Ppp-AA**, about 80% of the radioactivity is recovered in the feces and less than 10% in the urine over 168 hours.[9][11] Very little of the drug (<1%) is excreted as the unchanged parent compound, highlighting its extensive metabolism.[11] **Ppp-AA** has a relatively short elimination half-life of 4 to 6 hours.[8][12]

PK Data Summary

The following table summarizes the key pharmacokinetic parameters for **Ppp-AA**.

Parameter	Value	Citation(s)
Route of Administration	Oral	[8]
Time to Max. Concentration (T _{max})	1–2 hours	[1][8]
Plasma Protein Binding	97.3% (in vitro)	[8][12]
Apparent Volume of Distribution (V _{d,ss/F})	~10,000 L	[8]
Metabolism	Primarily via CYP3A4	[8]
Primary Active Metabolite	PCI-45227 (dihydrodiol)	[8]
Route of Excretion	Primarily fecal (~80%)	[9][11][12]
Elimination Half-Life (t _{1/2})	4–9 hours	[8][9][10]
Steady-State AUC (420 mg/day)	680 ± 517 ng·h/mL	[8]

Pharmacodynamics (PD)

The pharmacodynamics of **Ppp-AA** describe its biochemical and physiological effects on the body, primarily its interaction with the BTK target.

Mechanism of Action

Ppp-AA is a potent and irreversible inhibitor of BTK.^[1] BTK is a key kinase in the BCR signaling pathway.^{[3][13]} When the BCR is activated, BTK triggers downstream signaling cascades involving molecules like PLC_γ2, PI3K, and NF-κB, which ultimately promote B-cell proliferation and survival.^{[3][4][13]} **Ppp-AA** covalently binds to the Cys-481 residue within the BTK active site, leading to irreversible inhibition of its enzymatic activity.^{[3][4]} This blockade disrupts BCR signaling, inhibiting the growth and survival of malignant B-cells and leading to apoptosis (programmed cell death).^{[1][4]}

Target Engagement & Occupancy

A key feature of **Ppp-AA** is its sustained pharmacodynamic effect despite a short pharmacokinetic half-life.^[1] This is due to the irreversible covalent bond it forms with BTK.^[1] Pharmacodynamic studies show that a single daily dose can achieve near-complete and sustained occupancy of the BTK protein in peripheral blood mononuclear cells (PBMCs).^[14] At clinically approved doses, the median BTK occupancy is maintained between 96% and 99% over a 24-hour period.^[14] This sustained target engagement is crucial for the drug's efficacy, allowing for once-daily dosing.^{[1][10]} Even at lower doses, such as 280 mg or 140 mg, a high degree of BTK occupancy (>90% for most patients) can be maintained, which is relevant for managing side effects.^[15]

Pharmacodynamic Data Summary

Parameter	Description	Value	Citation(s)
Target	Bruton's tyrosine kinase (BTK)	-	[1]
Binding Site	Cysteine-481 (Cys-481)	-	[3] [4]
Binding Type	Covalent, Irreversible	-	[1] [3]
IC ₅₀ (BTK Inhibition)	0.5 nM	[1] [16]	
Effect	Inhibition of BCR signaling, induction of apoptosis	-	[1]
BTK Occupancy (Clinical Dose)	96-99% sustained over 24h	[14]	

Experimental Protocols & Methodologies

Quantification of Ppp-AA in Plasma (Pharmacokinetics)

A standard method for determining the concentration of **Ppp-AA** in human plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).^{[17][18]}

Protocol Outline:

- Sample Preparation: Plasma samples (e.g., 50 µL) are mixed with an internal standard (e.g., Ibrutinib-d5) to ensure accuracy.[19] Proteins are then precipitated out of the plasma using a solvent like acetonitrile.[19] The mixture is vortexed and centrifuged to separate the liquid supernatant from the solid protein pellet.[19]
- Chromatographic Separation: The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system.[19][20] The components are separated on a C18 analytical column using a mobile phase gradient, which typically consists of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).[19][20]
- Mass Spectrometric Detection: The separated components are ionized (e.g., using positive ion electrospray ionization) and detected by a tandem mass spectrometer.[19][20] The instrument is set to Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for **Ppp-AA** and its internal standard.[17][20]
- Quantification: A calibration curve is generated using samples with known concentrations of **Ppp-AA**.[17] The concentration in the study samples is then determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.[17] The method is validated for linearity, accuracy, precision, and stability according to regulatory guidelines. [17][21]

BTK Occupancy Assay (Pharmacodynamics)

BTK occupancy is a critical pharmacodynamic biomarker used to measure the extent of target engagement in cells. A homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a modern approach for this.[22][23]

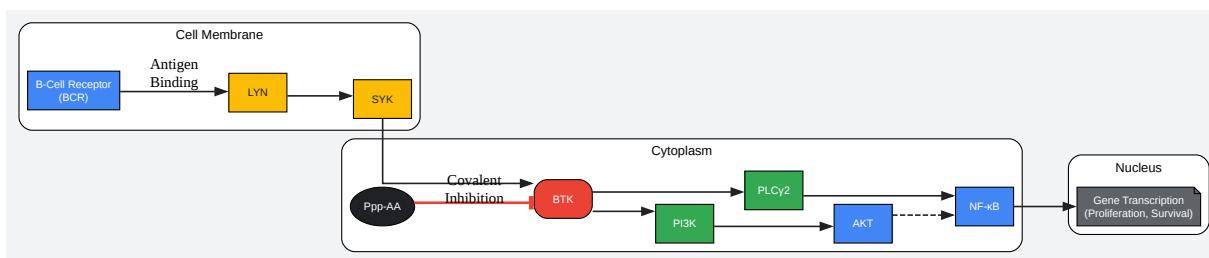
Protocol Outline:

- Cell Lysis: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples.[22] The cells are lysed to release the intracellular contents, including the BTK protein.[22]
- Duplex Assay: The assay is performed in a multiplexed format to simultaneously measure both "free" BTK (unbound by **Ppp-AA**) and "total" BTK (both bound and unbound).[22][23]

- Reagent Addition:
 - A terbium-conjugated anti-BTK antibody (the FRET donor) is added, which binds to all BTK proteins.[23]
 - A fluorescently labeled probe that binds only to the free, unoccupied BTK active site is added (FRET acceptor 1).[22]
 - A second fluorescently labeled anti-BTK antibody that binds to a different site on the protein is added (FRET acceptor 2) to measure total BTK.[23]
- Signal Detection: When the donor and acceptors are in close proximity, FRET occurs. The instrument measures the distinct emission signals from both acceptors.[23]
- Occupancy Calculation: The level of BTK occupancy is calculated as: % Occupancy = $(1 - [\text{Free BTK}] / [\text{Total BTK}]) * 100$ This provides a direct measure of how much of the target protein is engaged by the drug in the patient's cells.[22]

Visualizations

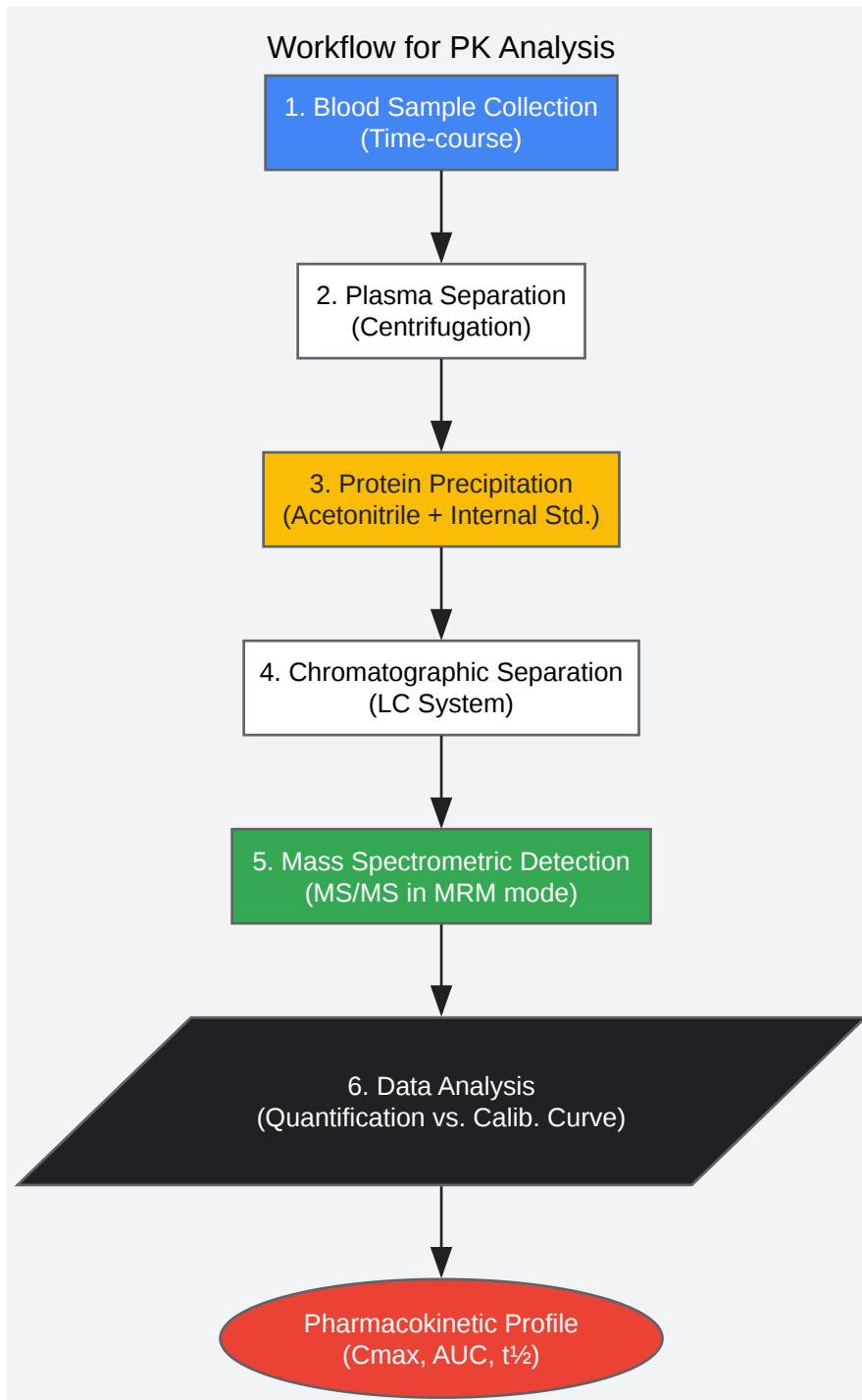
Signaling Pathway Diagram



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Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of **Ppp-AA** on BTK.

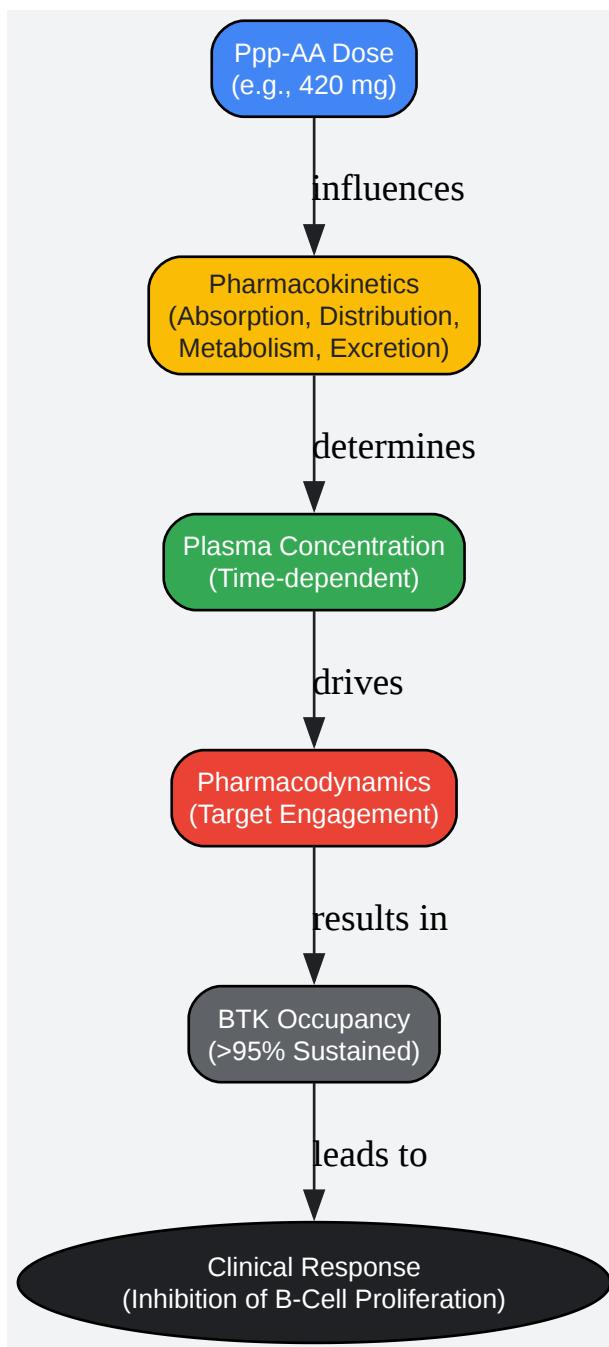
Experimental Workflow Diagram



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Caption: Experimental workflow for quantifying **Ppp-AA** in plasma samples via LC-MS/MS.

Logical Relationship Diagram



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